molecular formula C18H18ClNO2 B5806554 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5806554
M. Wt: 315.8 g/mol
InChI Key: JAJFJBPBSAUZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as T0901317, is a synthetic compound that has been widely used in scientific research for its ability to activate liver X receptors (LXRs). LXRs are transcription factors that play an important role in regulating cholesterol metabolism, inflammation, and immune response. T0901317 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases.

Mechanism of Action

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates LXRs by binding to their ligand-binding domain, causing a conformational change that allows them to bind to DNA and regulate gene expression. This leads to the upregulation of genes involved in cholesterol metabolism, fatty acid synthesis, and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cholesterol efflux from macrophages, reduce atherosclerotic plaque formation, and improve insulin sensitivity. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its ability to activate LXRs specifically. This allows researchers to study the effects of LXR activation without the confounding effects of other signaling pathways. However, this compound has been shown to have off-target effects on other nuclear receptors, such as the pregnane X receptor, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is its potential use as a therapeutic agent for atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects in several types of cancer cells. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects and limitations.

Synthesis Methods

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-chlorophenol with 1,2,3,4-tetrahydro-1-naphthalenylamine to form the intermediate 2-chlorophenyl-1,2,3,4-tetrahydro-1-naphthylamine. This intermediate is then reacted with acetic anhydride to form this compound.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been used extensively in scientific research to study the role of LXRs in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. It has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to improve lipid metabolism and insulin sensitivity.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-9-3-4-11-17(15)22-12-18(21)20-16-10-5-7-13-6-1-2-8-14(13)16/h3-5,7,9-11H,1-2,6,8,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJFJBPBSAUZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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